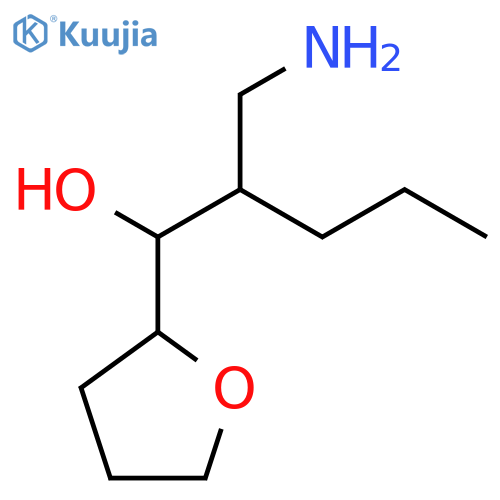Cas no 1544347-84-3 (2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol)

1544347-84-3 structure
商品名:2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol
CAS番号:1544347-84-3
MF:C10H21NO2
メガワット:187.27924323082
CID:5282896
2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol
- 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol
-
- インチ: 1S/C10H21NO2/c1-2-4-8(7-11)10(12)9-5-3-6-13-9/h8-10,12H,2-7,11H2,1H3
- InChIKey: MBLOBTRLRVYABV-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1C(C(CN)CCC)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 141
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.5
2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682446-0.25g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.25g |
$972.0 | 2025-03-12 | |
| Enamine | EN300-682446-1.0g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
| Enamine | EN300-682446-2.5g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
| Enamine | EN300-682446-0.1g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.1g |
$930.0 | 2025-03-12 | |
| Enamine | EN300-682446-10.0g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
| Enamine | EN300-682446-5.0g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
| Enamine | EN300-682446-0.5g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 | |
| Enamine | EN300-682446-0.05g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.05g |
$888.0 | 2025-03-12 |
2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1544347-84-3 (2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol) 関連製品
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
